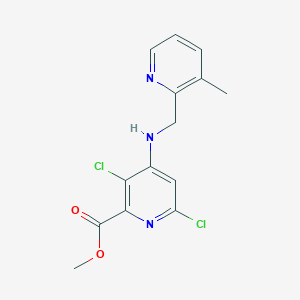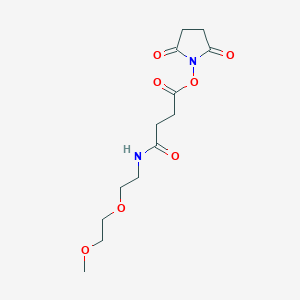
4,4'-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzoic acid is a complex organic compound characterized by its unique structure, which includes a tetraoxatetradecane backbone linked to dibenzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzoic acid typically involves the reaction of 3,6,9,12-tetraoxatetradecane-1,14-diol with 4-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzoic acid can undergo various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water and acid or base catalysts.
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents.
Common Reagents and Conditions
Esterification: DCC, DMAP, and alcohols.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Esterification: Formation of esters.
Hydrolysis: Formation of 3,6,9,12-tetraoxatetradecane-1,14-diol and 4-hydroxybenzoic acid.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
4,4’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzoic acid involves its ability to interact with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. This property makes it useful in drug delivery and other biomedical applications .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12-Tetraoxatetradecane-1,14-diol: A related compound with similar structural features but lacking the dibenzoic acid moieties.
1,14-Diamino-3,6,9,12-tetraoxatetradecane: Another related compound with amino groups instead of hydroxyl groups.
Uniqueness
4,4’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzoic acid is unique due to its combination of a tetraoxatetradecane backbone with dibenzoic acid moieties, providing distinct chemical and physical properties that make it suitable for a wide range of applications.
Properties
CAS No. |
159064-78-5 |
|---|---|
Molecular Formula |
C24H30O10 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[2-(4-carboxyphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzoic acid |
InChI |
InChI=1S/C24H30O10/c25-23(26)19-1-5-21(6-2-19)33-17-15-31-13-11-29-9-10-30-12-14-32-16-18-34-22-7-3-20(4-8-22)24(27)28/h1-8H,9-18H2,(H,25,26)(H,27,28) |
InChI Key |
JYOMUVSHRQBGQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCOCCOCCOCCOCCOC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B12334659.png)


![Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide](/img/structure/B12334685.png)

![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B12334699.png)
![4-hydroxy-6-[4-(2-hydroxyphenyl)phenyl]-2-oxo-1H-quinoline-3-carbonitrile](/img/structure/B12334700.png)




![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,3-diazinane-2,4-dione](/img/structure/B12334724.png)

